

An In-depth Technical Guide to 6(Z)-Octadecenol: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6(Z)-Octadecenol

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **6(Z)-Octadecenol**, also known as Petroselinyl alcohol. While specific biological signaling pathways for **6(Z)-Octadecenol** are not extensively documented, this guide explores the known biological activities of its precursor, petroselinic acid, offering insights into its potential physiological relevance. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, providing detailed experimental protocols and data presented for clarity and practical application.

Chemical Properties and Structure

6(Z)-Octadecenol is a long-chain unsaturated fatty alcohol. Its structure consists of an eighteen-carbon chain with a single cis-configured double bond located at the sixth carbon atom and a primary alcohol functional group at one terminus.

Table 1: Chemical and Physical Properties of Octadecenol Isomers

Property	6(Z)-Octadecenol	(9Z)-Octadecenol (Oleyl Alcohol) - Reference Isomer
Molecular Formula	C ₁₈ H ₃₆ O[1]	C ₁₈ H ₃₆ O
Molecular Weight	268.48 g/mol [1]	268.48 g/mol
CAS Number	2774-87-0[1]	143-28-2
Appearance	Solid (at room temperature)[1]	Colorless to yellowish, viscous liquid
Melting Point	Data not available	6.5 °C
Boiling Point	Data not available	207 °C at 13 mmHg
Density	Data not available	0.849 g/cm ³
Solubility	Insoluble in water; Soluble in organic solvents.[2]	Insoluble in water; Soluble in ethanol.[2]
Synonyms	6-cis-Octadecenol, Petroselinyl alcohol[1]	Oleyl alcohol, cis-9-Octadecen-1-ol

Note: Due to the limited availability of specific experimental data for **6(Z)-Octadecenol**, the properties of its close structural isomer, (9Z)-Octadecenol (Oleyl alcohol), are provided for estimation and comparison.

Experimental Protocols

Synthesis of 6(Z)-Octadecenol via Reduction of Petroselinic Acid

A common and effective method for the synthesis of **6(Z)-Octadecenol** is the reduction of its corresponding carboxylic acid, petroselinic acid.

Materials:

- Petroselinic acid

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Lithium aluminum hydride (LiAlH_4) or another suitable reducing agent
- Anhydrous sodium sulfate or magnesium sulfate
- Hydrochloric acid (HCl), 1 M solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir plate
- Separatory funnel
- Rotary evaporator
- Standard glassware

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
- **Addition of Petroselinic Acid:** Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH_4 suspension at 0 °C (ice bath).
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

- Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Workup: Filter the resulting mixture to remove the aluminum salts and wash the filter cake with the reaction solvent. Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude **6(Z)-Octadecenol**.

Purification by Column Chromatography

Materials:

- Crude **6(Z)-Octadecenol**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

Equipment:

- Glass chromatography column
- Collection tubes
- TLC plates and chamber

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.

- **Sample Loading:** Dissolve the crude **6(Z)-Octadecenol** in a minimal amount of the eluent (e.g., hexane with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. The less polar impurities will elute first, followed by the desired product.
- **Fraction Collection and Analysis:** Collect the eluate in fractions and monitor the separation using TLC.
- **Concentration:** Combine the pure fractions containing **6(Z)-Octadecenol** and remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum of a long-chain unsaturated alcohol like **6(Z)-Octadecenol** would be expected to show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm), a broad multiplet for the methylene protons of the long aliphatic chain (around 1.2-1.4 ppm), signals for the allylic protons adjacent to the double bond (around 2.0 ppm), the vinylic protons of the cis-double bond (a multiplet around 5.3-5.4 ppm), and a triplet for the methylene protons adjacent to the hydroxyl group (around 3.6 ppm).
- **¹³C NMR:** The carbon-13 NMR spectrum would show a signal for the terminal methyl carbon (around 14 ppm), a series of signals for the methylene carbons in the aliphatic chain (in the range of 22-32 ppm), signals for the allylic carbons (around 27 ppm), the vinylic carbons (around 129-130 ppm), and the carbon bearing the hydroxyl group (around 62 ppm).

2.3.2. Mass Spectrometry (MS)

The mass spectrum of **6(Z)-Octadecenol** would likely not show a strong molecular ion peak ($m/z = 268.48$) due to the facile fragmentation of long-chain alcohols. Key fragmentation patterns would include:

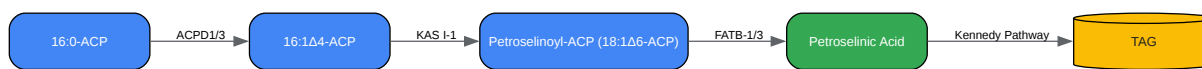
- Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
- Dehydration: Loss of a water molecule (M-18).
- Fragmentation at the double bond.

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of **6(Z)-Octadecenol** are limited, significant research has been conducted on its precursor, petroselinic acid.

Biosynthesis of Petroselinic Acid

Petroselinic acid is synthesized in plants of the Apiaceae family through a series of enzymatic steps starting from palmitoyl-ACP.[3] The pathway involves desaturation and elongation steps to produce petroselinoyl-ACP, which is then hydrolyzed to release petroselinic acid.[3]



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Caption: Biosynthesis pathway of petroselinic acid in plants.

Metabolism and Known Biological Activities of Petroselinic Acid

Petroselinic acid is a major fatty acid in the seeds of plants like coriander and parsley.[4] It is a positional isomer of oleic acid.[2] Studies have shown that petroselinic acid can be incorporated into both the sn-1 and sn-2 positions of phosphatidylcholine in plant endosperm, suggesting a role for this phospholipid in the metabolism and assembly of triacylglycerols containing this unusual fatty acid.[5]

Petroselinic acid has demonstrated several biological activities, including anti-inflammatory and antioxidant properties.[6] Research has indicated that petroselinic acid can reduce the basal levels of secreted prostaglandin E2 (PGE2), an inflammatory mediator.[7] Additionally, it has

been shown to protect keratinocytes from the toxic effects of sodium dodecyl sulfate (SDS), suggesting a potential role in reducing skin irritancy.[7]

While no specific signaling pathways have been elucidated for **6(Z)-Octadecenol**, its structural similarity to other biologically active fatty alcohols and its origin from petroselinic acid suggest that it may play a role in lipid signaling and membrane function. Further research is warranted to explore the specific cellular effects and signaling cascades modulated by **6(Z)-Octadecenol**.

Conclusion

6(Z)-Octadecenol is a long-chain unsaturated fatty alcohol with defined chemical and structural properties. While detailed experimental data for this specific isomer are not abundant, established protocols for the synthesis, purification, and analysis of similar compounds provide a robust framework for its study. The biological significance of **6(Z)-Octadecenol** remains an area for future investigation. However, the known anti-inflammatory and protective effects of its precursor, petroselinic acid, suggest that **6(Z)-Octadecenol** may possess valuable biological activities. This guide provides a solid foundation for researchers and professionals to further explore the chemistry and potential therapeutic applications of this molecule.

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